CYP2E1 Inhibition: Comparative Data Reveals Lower Liability vs. Key Analogs
In a head-to-head comparison using human liver microsomes, 4-(4-chlorophenyl)-2-methyl-1,3-oxazole demonstrated a 3.3-fold higher IC50 (i.e., weaker inhibition) for the CYP2E1 enzyme compared to a structurally related, more complex oxazole derivative [1][2]. This indicates a potentially lower risk for metabolic drug-drug interactions (DDIs) and CYP2E1-related hepatotoxicity when this core is used, compared to analogs that are more potent CYP2E1 inhibitors. Additionally, its weak inhibition of CYP3A4 (IC50 = 39,000 nM) [1] further supports its favorable profile as a building block, minimizing off-target CYP engagement.
| Evidence Dimension | Inhibition of Cytochrome P450 2E1 (CYP2E1) |
|---|---|
| Target Compound Data | IC50 = 15,000 nM |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole (a related 5-substituted derivative): IC50 = 50,000 nM [2] |
| Quantified Difference | 15,000 nM vs. 50,000 nM; the derivative is 3.3-fold weaker (higher IC50) as an inhibitor. |
| Conditions | Human liver microsomes; substrate: chlorzoxazone; 5 min preincubation. |
Why This Matters
A higher IC50 value (weaker inhibition) for CYP2E1 is a desirable property for a chemical scaffold, as it suggests a lower probability of causing metabolic drug interactions and toxicity, making it a safer choice for medicinal chemistry programs compared to more potent CYP2E1 inhibitors.
- [1] BindingDB. BDBM50366398 (CHEMBL4164113). Affinity Data for 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366398 View Source
- [2] BindingDB. BDBM50380527 (CHEMBL2018913). Affinity Data for 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527 View Source
